2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.
-
Step 1: Synthesis of Azide
Reagents: Sodium azide, 4-bromobenzyl chloride
Conditions: Reflux in an appropriate solvent (e.g., DMF)
Product: 4-bromobenzyl azide
-
Step 2: Cycloaddition Reaction
Reagents: 4-bromobenzyl azide, propargyl aldehyde
Catalyst: Copper(I) iodide
Conditions: Room temperature, in the presence of a base (e.g., triethylamine)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium thiolate in DMF
Major Products
Oxidation: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Reduction: 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-methanol
Substitution: 2-(4-Aminophenyl)-2H-1,2,3-triazole-4-carbaldehyde
Scientific Research Applications
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The triazole ring provides stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
- 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
- 2-(4-Methylphenyl)-2H-1,2,3-triazole-4-carbaldehyde
Uniqueness
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to biological targets compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C9H6BrN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-(4-bromophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H |
InChI Key |
HOIKSIPJDQCYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.